Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate
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Overview
Description
Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a benzo[3,4-D]1,3-dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[3,4-D]1,3-dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Coupling with piperazine: The benzo[3,4-D]1,3-dioxole derivative is then coupled with piperazine using a palladium-catalyzed amination reaction.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Mechanism of Action
The mechanism of action of Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
Comparison with Similar Compounds
Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also feature a heterocyclic ring system and are known for their biological activities.
Benzo[d][1,3]dioxole Derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-2-22-16(21)19-7-5-18(6-8-19)10-15(20)17-12-3-4-13-14(9-12)24-11-23-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMMHKSXTOMDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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